2-Methyl-2,4,6,7-tetrahydropyrano[4,3-C]pyrazol-3-amine
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Overview
Description
2-Methyl-2,4,6,7-tetrahydropyrano[4,3-C]pyrazol-3-amine is a heterocyclic compound with a unique structure that combines a pyrano ring with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-C]pyrazol-3-amine typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization reactions under controlled conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as calcium carbonate .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,4,6,7-tetrahydropyrano[4,3-C]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
2-Methyl-2,4,6,7-tetrahydropyrano[4,3-C]pyrazol-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-C]pyrazol-3-amine involves its interaction with various molecular targets. It can bind to enzymes or receptors, altering their activity and leading to biological effects. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine: A structurally similar compound with slight variations in its chemical structure.
2-Amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one: Another heterocyclic compound with comparable properties and applications.
Uniqueness
2-Methyl-2,4,6,7-tetrahydropyrano[4,3-C]pyrazol-3-amine stands out due to its unique combination of pyrano and pyrazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-10-7(8)5-4-11-3-2-6(5)9-10/h2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRVTGXMHAXWRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2COCCC2=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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